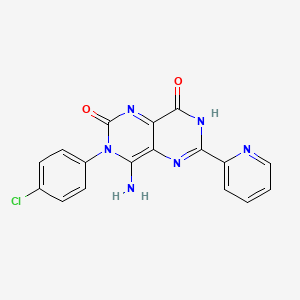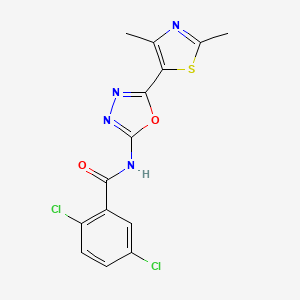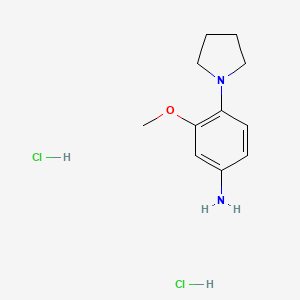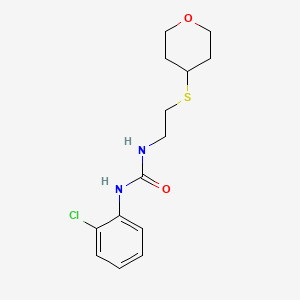
3-(4-Chlorophenyl)-4-imino-6-(2-pyridyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-Chlorophenyl)-4-imino-6-(2-pyridyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It seems to be related to a class of compounds known as phenylpyrrolidines .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Applications De Recherche Scientifique
Heteroaromatization and Synthesis of Derivatives
Research has focused on synthesizing novel compounds through heteroaromatization processes. For instance, El-Agrody et al. (2001) discussed the synthesis of novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and other derivatives through reactions involving similar compounds. These synthesized compounds were evaluated for their antimicrobial activity, indicating a potential application in developing new antimicrobial agents El-Agrody et al., 2001.
Antimicrobial and Antitumor Activity
Further studies have examined the antimicrobial and antitumor potential of derivatives. Abd El-Moneim et al. (2015) synthesized fused 1,2,4-triazine derivatives and conducted preliminary screenings for their antimicrobial and antitumor activities, showcasing the compound's potential in medical applications Abd El-Moneim et al., 2015.
Antifungal Activity
Compounds related to the query compound have been synthesized and tested for their antifungal activities. Ibrahim et al. (2008) created novel compounds containing a fused 1,2,4-triazine moiety and screened them for antifungal properties, highlighting the potential for developing new antifungal agents Ibrahim et al., 2008.
Coordination Chemistry
Studies have also explored the coordination chemistry of related compounds. Habarurema et al. (2019) reported on rhenium(I) and (VII) complexes involving bridging pyridyl derivatives, demonstrating the compound's utility in developing complex coordination structures with potential applications in catalysis and materials science Habarurema et al., 2019.
Luminescent Properties
Research into the photophysical properties of derivatives has been conducted, suggesting applications in optoelectronics. Li et al. (2012) synthesized rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, showing blue-green luminescence which could be utilized in the development of luminescent materials Li et al., 2012.
Propriétés
IUPAC Name |
4-amino-3-(4-chlorophenyl)-6-pyridin-2-yl-7H-pyrimido[5,4-d]pyrimidine-2,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN6O2/c18-9-4-6-10(7-5-9)24-14(19)12-13(22-17(24)26)16(25)23-15(21-12)11-3-1-2-8-20-11/h1-8H,19H2,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBPRYUGAWDKUKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(N(C(=O)N=C3C(=O)N2)C4=CC=C(C=C4)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-4-imino-6-(2-pyridyl)-1,3,7-trihydro-5,7-diazaquinazoline-2,8-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[(4-bromobenzyl)sulfinyl]methyl}-5-[(2,6-dichlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazole](/img/structure/B2970944.png)
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B2970948.png)
![methyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2970949.png)
![N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2970952.png)


![1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2970956.png)
![7-bromo-2-(2-hydroxy-3-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2970959.png)
![N'-[(4-Fluorophenyl)methyl]-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]oxamide](/img/structure/B2970960.png)

![(E)-N-(4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2970964.png)


